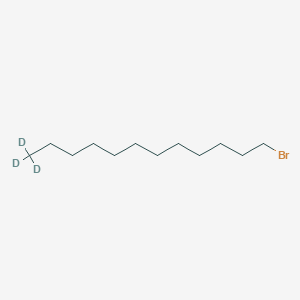

1-Bromododecane-d3

Cat. No. B1383035

Key on ui cas rn:

204259-68-7

M. Wt: 252.25 g/mol

InChI Key: PBLNBZIONSLZBU-FIBGUPNXSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06610283B1

Procedure details

The ground polymer of Example 23 (5 g) was placed in a 500 mL 3-necked round-bottomed flask and suspended in 100 mL deionized water and the suspension was stirred with a mechanical stirrer. To this swollen gel, a solution of 15 g 1-bromodecane in 100 mL ethanol was added and the reaction mixture was stirred for 10 minutes. 2 g 50% aqueous sodium hydroxide was then added and the reaction mixture was stirred at room temperature for 40 minutes followed by heating to 75° C. Subsequently, an additional 4 g 50% NaOH was added in a 1 g batch at an interval of 1.5 hr (the base addition maintained a pH between 10 to 12). The reaction mixture was allowed to stir at 75° C. for a total period of 20 hr. After cooling to 30° C., 2 mL concentrated HCl was added and the mixture was stirred for 30 minutes. The polymer was filtered off and washed with 500 mL deionized water and 500 mL methanol. The filtered polymer particles were slurried in methanol (400 mL), stirred for 40 minutes and reisolated by filtration. This process was then repeated. The polymer was suspended in 500 mL 2M NaCl solution and the suspension was stirred for 40 minutes. The polymer was filtered off and this NaCl treatment was repeated two more times. The fitered polymer cake was washed with 500 mL deionized water and suspended in 500 mL deionized water. After stirring the suspension for 30 minutes, the polymer was filtered off and resuspended in 500 mL deionized water. The resulting suspension was stirred for 30 minutes. 1 mL concentrated HCl was added to the suspension, which was then stirred for 35 minutes. The pH of the suspension was found to be 2.2. The polymer was then filtered off and dried at 60° C. in a forced air oven, yielding 13.3 g of the alkylated polymer as a pale white solid. The polymer was ground and passed through a 140 mesh sieve.

[Compound]

Name

polymer

Quantity

5 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

O.[Br:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[OH-].[Na+].Cl.[CH2:16](O)[CH3:17]>>[Br:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:16][CH3:17] |f:2.3|

|

Inputs

Step One

[Compound]

|

Name

|

polymer

|

|

Quantity

|

5 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

15 g

|

|

Type

|

reactant

|

|

Smiles

|

BrCCCCCCCCCC

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)O

|

Step Four

|

Name

|

|

|

Quantity

|

2 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Five

|

Name

|

|

|

Quantity

|

4 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Six

|

Name

|

|

|

Quantity

|

2 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

75 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the suspension was stirred with a mechanical stirrer

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the reaction mixture was stirred for 10 minutes

|

|

Duration

|

10 min

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the reaction mixture was stirred at room temperature for 40 minutes

|

|

Duration

|

40 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the base addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintained a pH between 10 to 12)

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

to stir at 75° C. for a total period of 20 hr

|

|

Duration

|

20 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling to 30° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture was stirred for 30 minutes

|

|

Duration

|

30 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The polymer was filtered off

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 500 mL

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred for 40 minutes

|

|

Duration

|

40 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

reisolated by filtration

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the suspension was stirred for 40 minutes

|

|

Duration

|

40 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The polymer was filtered off

|

WASH

|

Type

|

WASH

|

|

Details

|

The fitered polymer cake was washed with 500 mL

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After stirring the suspension for 30 minutes

|

|

Duration

|

30 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the polymer was filtered off

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The resulting suspension was stirred for 30 minutes

|

|

Duration

|

30 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

1 mL concentrated HCl was added to the suspension, which

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

was then stirred for 35 minutes

|

|

Duration

|

35 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The polymer was then filtered off

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried at 60° C. in a forced air oven

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrCCCCCCCCCCCC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 13.3 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06610283B1

Procedure details

The ground polymer of Example 23 (5 g) was placed in a 500 mL 3-necked round-bottomed flask and suspended in 100 mL deionized water and the suspension was stirred with a mechanical stirrer. To this swollen gel, a solution of 15 g 1-bromodecane in 100 mL ethanol was added and the reaction mixture was stirred for 10 minutes. 2 g 50% aqueous sodium hydroxide was then added and the reaction mixture was stirred at room temperature for 40 minutes followed by heating to 75° C. Subsequently, an additional 4 g 50% NaOH was added in a 1 g batch at an interval of 1.5 hr (the base addition maintained a pH between 10 to 12). The reaction mixture was allowed to stir at 75° C. for a total period of 20 hr. After cooling to 30° C., 2 mL concentrated HCl was added and the mixture was stirred for 30 minutes. The polymer was filtered off and washed with 500 mL deionized water and 500 mL methanol. The filtered polymer particles were slurried in methanol (400 mL), stirred for 40 minutes and reisolated by filtration. This process was then repeated. The polymer was suspended in 500 mL 2M NaCl solution and the suspension was stirred for 40 minutes. The polymer was filtered off and this NaCl treatment was repeated two more times. The fitered polymer cake was washed with 500 mL deionized water and suspended in 500 mL deionized water. After stirring the suspension for 30 minutes, the polymer was filtered off and resuspended in 500 mL deionized water. The resulting suspension was stirred for 30 minutes. 1 mL concentrated HCl was added to the suspension, which was then stirred for 35 minutes. The pH of the suspension was found to be 2.2. The polymer was then filtered off and dried at 60° C. in a forced air oven, yielding 13.3 g of the alkylated polymer as a pale white solid. The polymer was ground and passed through a 140 mesh sieve.

[Compound]

Name

polymer

Quantity

5 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

O.[Br:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[OH-].[Na+].Cl.[CH2:16](O)[CH3:17]>>[Br:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:16][CH3:17] |f:2.3|

|

Inputs

Step One

[Compound]

|

Name

|

polymer

|

|

Quantity

|

5 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

15 g

|

|

Type

|

reactant

|

|

Smiles

|

BrCCCCCCCCCC

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)O

|

Step Four

|

Name

|

|

|

Quantity

|

2 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Five

|

Name

|

|

|

Quantity

|

4 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Six

|

Name

|

|

|

Quantity

|

2 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

75 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the suspension was stirred with a mechanical stirrer

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the reaction mixture was stirred for 10 minutes

|

|

Duration

|

10 min

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the reaction mixture was stirred at room temperature for 40 minutes

|

|

Duration

|

40 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the base addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintained a pH between 10 to 12)

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

to stir at 75° C. for a total period of 20 hr

|

|

Duration

|

20 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling to 30° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture was stirred for 30 minutes

|

|

Duration

|

30 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The polymer was filtered off

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 500 mL

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred for 40 minutes

|

|

Duration

|

40 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

reisolated by filtration

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the suspension was stirred for 40 minutes

|

|

Duration

|

40 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The polymer was filtered off

|

WASH

|

Type

|

WASH

|

|

Details

|

The fitered polymer cake was washed with 500 mL

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After stirring the suspension for 30 minutes

|

|

Duration

|

30 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the polymer was filtered off

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The resulting suspension was stirred for 30 minutes

|

|

Duration

|

30 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

1 mL concentrated HCl was added to the suspension, which

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

was then stirred for 35 minutes

|

|

Duration

|

35 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The polymer was then filtered off

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried at 60° C. in a forced air oven

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrCCCCCCCCCCCC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 13.3 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06610283B1

Procedure details

The ground polymer of Example 23 (5 g) was placed in a 500 mL 3-necked round-bottomed flask and suspended in 100 mL deionized water and the suspension was stirred with a mechanical stirrer. To this swollen gel, a solution of 15 g 1-bromodecane in 100 mL ethanol was added and the reaction mixture was stirred for 10 minutes. 2 g 50% aqueous sodium hydroxide was then added and the reaction mixture was stirred at room temperature for 40 minutes followed by heating to 75° C. Subsequently, an additional 4 g 50% NaOH was added in a 1 g batch at an interval of 1.5 hr (the base addition maintained a pH between 10 to 12). The reaction mixture was allowed to stir at 75° C. for a total period of 20 hr. After cooling to 30° C., 2 mL concentrated HCl was added and the mixture was stirred for 30 minutes. The polymer was filtered off and washed with 500 mL deionized water and 500 mL methanol. The filtered polymer particles were slurried in methanol (400 mL), stirred for 40 minutes and reisolated by filtration. This process was then repeated. The polymer was suspended in 500 mL 2M NaCl solution and the suspension was stirred for 40 minutes. The polymer was filtered off and this NaCl treatment was repeated two more times. The fitered polymer cake was washed with 500 mL deionized water and suspended in 500 mL deionized water. After stirring the suspension for 30 minutes, the polymer was filtered off and resuspended in 500 mL deionized water. The resulting suspension was stirred for 30 minutes. 1 mL concentrated HCl was added to the suspension, which was then stirred for 35 minutes. The pH of the suspension was found to be 2.2. The polymer was then filtered off and dried at 60° C. in a forced air oven, yielding 13.3 g of the alkylated polymer as a pale white solid. The polymer was ground and passed through a 140 mesh sieve.

[Compound]

Name

polymer

Quantity

5 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

O.[Br:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[OH-].[Na+].Cl.[CH2:16](O)[CH3:17]>>[Br:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:16][CH3:17] |f:2.3|

|

Inputs

Step One

[Compound]

|

Name

|

polymer

|

|

Quantity

|

5 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

15 g

|

|

Type

|

reactant

|

|

Smiles

|

BrCCCCCCCCCC

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)O

|

Step Four

|

Name

|

|

|

Quantity

|

2 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Five

|

Name

|

|

|

Quantity

|

4 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Six

|

Name

|

|

|

Quantity

|

2 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

75 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the suspension was stirred with a mechanical stirrer

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the reaction mixture was stirred for 10 minutes

|

|

Duration

|

10 min

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the reaction mixture was stirred at room temperature for 40 minutes

|

|

Duration

|

40 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the base addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintained a pH between 10 to 12)

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

to stir at 75° C. for a total period of 20 hr

|

|

Duration

|

20 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling to 30° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture was stirred for 30 minutes

|

|

Duration

|

30 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The polymer was filtered off

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 500 mL

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred for 40 minutes

|

|

Duration

|

40 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

reisolated by filtration

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the suspension was stirred for 40 minutes

|

|

Duration

|

40 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The polymer was filtered off

|

WASH

|

Type

|

WASH

|

|

Details

|

The fitered polymer cake was washed with 500 mL

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After stirring the suspension for 30 minutes

|

|

Duration

|

30 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the polymer was filtered off

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The resulting suspension was stirred for 30 minutes

|

|

Duration

|

30 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

1 mL concentrated HCl was added to the suspension, which

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

was then stirred for 35 minutes

|

|

Duration

|

35 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The polymer was then filtered off

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried at 60° C. in a forced air oven

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrCCCCCCCCCCCC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 13.3 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |